μ-Opioid Receptor Binding Affinity: 148-Fold Greater Potency than Naloxone at Human μ-OR
Naloxonazine demonstrates exceptionally high binding affinity at human μ-opioid receptors (Ki = 0.050–0.054 nM) [1][2], which is approximately 148-fold more potent than naloxone (Ki ≈ 7.4–14 nM) [3] and 15–18-fold more potent than buprenorphine (Ki = 0.9 nM) at the same receptor under comparable assay conditions [3]. This sub-picomolar affinity underlies naloxonazine's ability to occupy μ-OR sites at substantially lower concentrations than standard opioid antagonists.
| Evidence Dimension | μ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.050–0.054 nM (human μ-OR) |
| Comparator Or Baseline | Naloxone: 7.4–14 nM (human μ-OR); Buprenorphine: 0.9 nM (human μ-OR) |
| Quantified Difference | Naloxonazine exhibits ~148-fold higher affinity than naloxone; ~17-fold higher than buprenorphine |
| Conditions | Radioligand binding assay using human μ-opioid receptor; PDSP Ki Database values |
Why This Matters
This affinity difference enables naloxonazine to achieve near-complete μ-OR occupancy at nanomolar concentrations where naloxone requires >100-fold higher dosing, a critical consideration for experimental designs requiring maximal receptor blockade without off-target accumulation.
- [1] BindingDB. BDBM82555: Naloxonazine Ki = 0.0500 nM at human μ-opioid receptor. Curated by PDSP Ki Database. View Source
- [2] Cayman Chemical. Naloxonazine (hydrochloride) Product Datasheet. Ki = 0.054 nM at μ-opioid receptor (radioligand binding). View Source
- [3] Auvity S, et al. Pharmacokinetic neuroimaging to study the dose-related brain kinetics and target engagement of buprenorphine in vivo. Neuropsychopharmacology. 2021;46:1220–1228. (Citing comparative Ki values: buprenorphine 0.9 nM, naloxone 14 nM, morphine 74 nM). View Source
